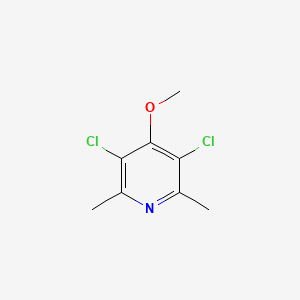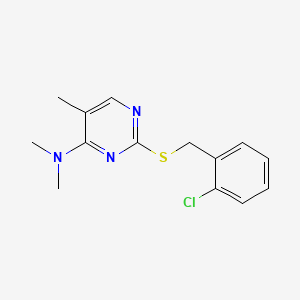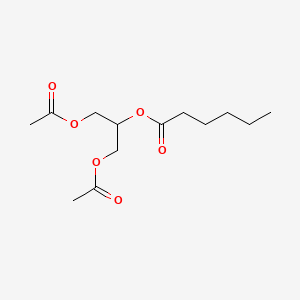
4,5,5-Trimethyl-2-oxofuran-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,5-Trimethyl-2-oxofuran-3-carbaldehyde is a specialized organic compound belonging to the furan family Furan derivatives are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,5-trimethyl-2-oxofuran-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 4,5,5-trimethyl-2-oxo-3-hydroxyfuran derivatives using acid catalysts. The reaction conditions include maintaining a specific temperature range and using solvents that facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 4,5,5-Trimethyl-2-oxofuran-3-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Substitution reactions can lead to the formation of various substituted furan derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4,5,5-trimethyl-2-oxofuran-3-carbaldehyde is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable precursor in organic synthesis.
Biology: In biological research, this compound has been studied for its potential bioactive properties. It may serve as a lead compound for developing new drugs or bioactive molecules.
Medicine: The compound's derivatives have shown promise in medicinal chemistry, particularly in the development of antiviral, anti-inflammatory, and anticancer agents.
Industry: In the materials industry, furan derivatives are used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which 4,5,5-trimethyl-2-oxofuran-3-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the derivative and its intended use.
Comparison with Similar Compounds
Furan-2-carbaldehyde
Furan-3-carbaldehyde
2,5-Dimethylfuran-3-carbaldehyde
Uniqueness: 4,5,5-Trimethyl-2-oxofuran-3-carbaldehyde stands out due to its specific structural features, such as the presence of the trimethyl group and the oxo group at the 2-position
Properties
IUPAC Name |
4,5,5-trimethyl-2-oxofuran-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5-6(4-9)7(10)11-8(5,2)3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWJNDXIZJGKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1(C)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
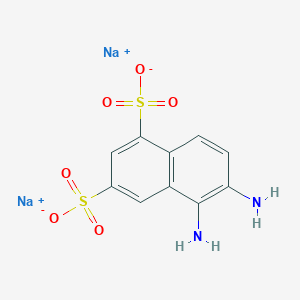
![2-Butylidenebicyclo[2.2.1]heptane](/img/structure/B15350044.png)
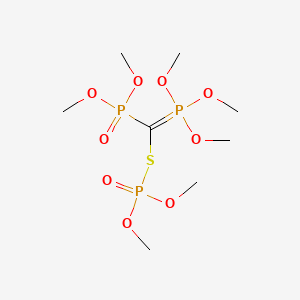
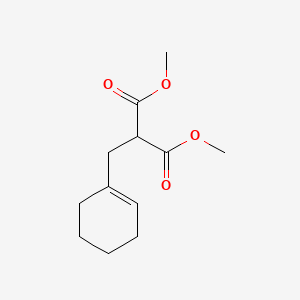
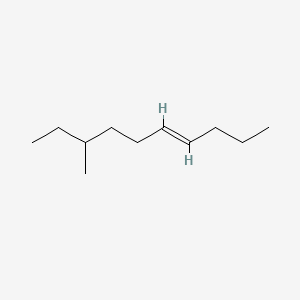
![N-Methyl-2-[(propan-2-yl)oxy]aniline](/img/structure/B15350063.png)

![(S)-3-[(1E,7Z)-Hexadecan-7-enylidene]-4,5-dihydro-4-hydroxy-5-methylenefuran-2(3H)-one](/img/structure/B15350073.png)
![[(2R,3S,4S,5R)-5-(2,4-dioxo(213C,1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B15350078.png)
![methyl (2S)-2-[[(2S)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-phenylpropanoate](/img/structure/B15350089.png)
![Trimethyl-[2-(1-trimethylsilylindol-3-yl)ethoxy]silane](/img/structure/B15350094.png)
